molecular formula C27H44O5 B1234167 2,3-dihydroxypropyl (E)-2-methyl-3-(4-tetradecoxyphenyl)prop-2-enoate CAS No. 35704-01-9

2,3-dihydroxypropyl (E)-2-methyl-3-(4-tetradecoxyphenyl)prop-2-enoate

Cat. No.: B1234167
CAS No.: 35704-01-9
M. Wt: 448.6 g/mol
InChI Key: PJSHSKXILRPWDM-BSYVCWPDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl-p-myristyloxycinnamic acid 1-monoglyceride typically involves the esterification of cinnamic acid derivatives with glycerol. The reaction conditions often include the use of acid or base catalysts to facilitate the esterification process. Common reagents used in the synthesis include cinnamic acid, myristyl alcohol, and glycerol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of methyl-p-myristyloxycinnamic acid 1-monoglyceride may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydroxypropyl (E)-2-methyl-3-(4-tetradecoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-dihydroxypropyl (E)-2-methyl-3-(4-tetradecoxyphenyl)prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl-p-myristyloxycinnamic acid 1-monoglyceride involves its interaction with various molecular targets and pathways. The cinnamic acid moiety can interact with enzymes and receptors, modulating their activity. The glyceride backbone may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Methyl-p-coumaric acid 1-monoglyceride
  • Methyl-p-ferulic acid 1-monoglyceride
  • Methyl-p-caffeic acid 1-monoglyceride

Uniqueness

2,3-dihydroxypropyl (E)-2-methyl-3-(4-tetradecoxyphenyl)prop-2-enoate is unique due to its specific combination of a cinnamic acid moiety with a myristyl group and a glyceride backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

35704-01-9

Molecular Formula

C27H44O5

Molecular Weight

448.6 g/mol

IUPAC Name

2,3-dihydroxypropyl (E)-2-methyl-3-(4-tetradecoxyphenyl)prop-2-enoate

InChI

InChI=1S/C27H44O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-31-26-17-15-24(16-18-26)20-23(2)27(30)32-22-25(29)21-28/h15-18,20,25,28-29H,3-14,19,21-22H2,1-2H3/b23-20+

InChI Key

PJSHSKXILRPWDM-BSYVCWPDSA-N

Isomeric SMILES

CCCCCCCCCCCCCCOC1=CC=C(C=C1)/C=C(\C)/C(=O)OCC(CO)O

SMILES

CCCCCCCCCCCCCCOC1=CC=C(C=C1)C=C(C)C(=O)OCC(CO)O

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(C=C1)C=C(C)C(=O)OCC(CO)O

Synonyms

LK 903
LK-903
methyl-p-myristyloxycinnamic acid 1-monoglyceride

Origin of Product

United States

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